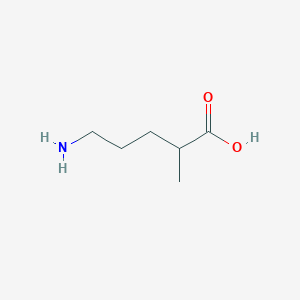

5-Amino-2-methylpentanoic acid

Katalognummer B078625

Key on ui cas rn:

10483-16-6

Molekulargewicht: 131.17 g/mol

InChI-Schlüssel: UTJLXEIPEHZYQJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07109160B1

Procedure details

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.

Name

N-(butyloxycarbonyl)-6-aminohexanoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[CH:2]([CH2:6][CH2:7][CH2:8][NH2:9])[C:3]([OH:5])=[O:4].C(OC([NH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23](O)=[O:24])=O)CCC.C1([N:32]=[C:33]=[N:34]C2CCCCC2)CCCCC1.[OH:41][C:42]1[C:50]2[N:49]=NN[C:46]=2[CH:45]=[CH:44][CH:43]=1>>[CH2:45]([CH2:46][CH2:50][N:49]=[C:33]([NH2:34])[NH2:32])[CH2:44][CH2:43][C:42]([NH:9][CH2:8][CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[O:41].[CH2:20]([CH2:19][CH2:18][NH2:17])[CH2:21][CH2:22][C:23]([NH:9][CH2:8][CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[O:24]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)O)CCCN

|

|

Name

|

N-(butyloxycarbonyl)-6-aminohexanoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC(=O)NCCCCCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NC1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=CC=2NN=NC21

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the methyl ester protecting group

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |